molecular formula C28H58NO7P B163694 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine

1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine

Cat. No.: B163694
M. Wt: 551.7 g/mol
InChI Key: UVHUBDICYDPLIO-HHHXNRCGSA-N
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Mechanism of Action

Target of Action

1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine, also known as butanoyl-PAF, is a platelet-activating factor (PAF) analog . It primarily targets the platelet-activating factor receptor (PAFR) , which plays a crucial role in various inflammatory and allergic reactions .

Mode of Action

Butanoyl-PAF interacts with its target, the PAFR, initiating receptor-mediated responses in platelets and a variety of other cells . This interaction leads to changes in cell function, including the differentiation of monocytes and activation of polymorphonuclear leukocytes .

Biochemical Pathways

The interaction of butanoyl-PAF with PAFR affects several biochemical pathways. It promotes the differentiation of monocytes and activates polymorphonuclear leukocytes, which are key components of the body’s immune response . Additionally, it is involved in the regulation of phosphoinositide metabolism .

Pharmacokinetics

It is known that it is synthesized non-enzymatically in oxidized low-density lipoprotein (ox-ldl) particles . Its solubility in various solvents such as DMF, DMSO, Ethanol, and PBS (pH 7.2) suggests that it may have good bioavailability .

Result of Action

The action of butanoyl-PAF results in pro-inflammatory activity. It is mainly produced in the body during high oxidative stress . The activation of PAFR by butanoyl-PAF can lead to various cellular effects, including the release of inflammatory mediators and the activation of immune cells .

Action Environment

The action of butanoyl-PAF can be influenced by various environmental factors. For instance, oxidative stress conditions can increase the production of butanoyl-PAF . Additionally, the presence of Ox-LDL particles, where butanoyl-PAF is synthesized, can also influence its action . It is stored at -20°C, indicating that its stability and efficacy could be affected by temperature .

Preparation Methods

Butanoyl PAF is a product of the oxidative decomposition of 2-arachidonoyl phospholipids. The oxygenation of the C-5 of the 5,6 double bond followed by cleavage of the hydroperoxide results in a PAF-like compound with a 4-carbon residue esterified in the sn-2 position . This process can be carried out in a laboratory setting using specific reagents and conditions to ensure the correct formation of the compound.

Chemical Reactions Analysis

Butanoyl PAF undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and specific enzymes that facilitate the cleavage of the hydroperoxide bond. The major products formed from these reactions are PAF-like compounds with varying acyl chain lengths .

Properties

IUPAC Name

[(2R)-2-butanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHUBDICYDPLIO-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine
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1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine
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Reactant of Route 6
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